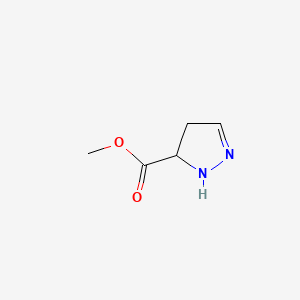

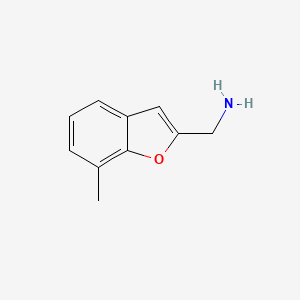

(R)-2-Hydroxy-3-phenylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-2-Hydroxy-3-phenylpropanamide is a chemical compound that belongs to the class of amides. It is also known as mandelic acid amide or (R)-mandelamide. This compound has been extensively studied for its potential applications in various fields, including pharmaceuticals, cosmetics, and agriculture. In

Scientific Research Applications

Chemoselective Reactions for Synthesis : (R)-2-Hydroxy-3-phenylpropanamide has been studied for its reactivity against dihaloalkanes and aldehydes, leading to the chemoselective synthesis of hexahydro-4-pyrimidinones or oxazolidines (Hajji et al., 2002).

Synthesis of Enantiopure Derivatives : It has been used in the one-pot synthesis of enantiopure (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, highlighting its role in developing compounds with potential pharmacological applications (Li et al., 2013).

Analgesic Activity and Opioid Receptor Binding : Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide have been shown to exhibit potent analgesic activity and high affinity for opioid mu receptors, indicating its potential in pain management (Wang et al., 1995).

Antidepressant Drug Precursor : (S)-3-Hydroxy-3-phenylpropanoic acid, a related compound, is a potential progenitor of antidepressant drugs like tomoxetine hydrochloride and fluoxetine hydrochloride (Zhao et al., 2014).

Green Synthesis Methods : It has been involved in the synthesis of kojic acid derivatives, showcasing an environmentally friendly approach in chemical synthesis (Li et al., 2013).

Potential in Treating Blood Lactate Elevation : Anilides of (R)-trifluoro-2-hydroxy-2-methylpropionic acid, structurally related to (R)-2-Hydroxy-3-phenylpropanamide, have shown potential in treating conditions of inappropriate blood lactate elevation (Bebernitz et al., 2000).

Neuroprotective Effects : Phenylpropanoid esters of rhamnose isolated from roots of certain plants, structurally related to (R)-2-Hydroxy-3-phenylpropanamide, have demonstrated neuroprotective effects against glutamate-induced neurotoxicity (Kim & Kim, 2000).

Opioid Receptor Binding Selectivity : Research on analogs of (R)-2-Hydroxy-3-phenylpropanamide, such as RTI-4614-4, has provided insights into opioid receptor binding selectivity, which is critical in developing safer analgesics (Rothman et al., 1991).

properties

IUPAC Name |

(2R)-2-hydroxy-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-9(12)8(11)6-7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12)/t8-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGFFSFXUXCGTSF-MRVPVSSYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Hydroxy-3-phenylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Octen-2-one, 5-hydroxy-, [S-(Z)]- (9CI)](/img/no-structure.png)

![4-Oxatetracyclo[5.2.1.0~2,6~.0~3,5~]decane](/img/structure/B575506.png)

![3-Methylbenzo[c]isoxazole-5-carbonitrile](/img/structure/B575516.png)